molecular formula C4H2Br2N2 B1314686 2,3-Dibromopyrazine CAS No. 95538-03-7

2,3-Dibromopyrazine

Cat. No. B1314686
M. Wt: 237.88 g/mol
InChI Key: VLPBEKHOQWMYTR-UHFFFAOYSA-N
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Patent
US07807671B2

Procedure details

To sodium hydride (0.20 g) taken in dry THF (15 ml), N-methyl piperazine (0.93 ml) was added under nitrogen at 0° C. 2,3-Dibromopyrazine (2 g) taken in 15 ml dry THF was added to the above mixture at 0° C. The reaction mixture was allowed to reflux for overnight and quenched with water (5 ml). The organic layer was removed under vacuum. The resulting crude mass was purified by column chromatography to afford 2-bromo-5-(4-methylpiperazin-1-yl)pyrazine as pure product.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.Br[C:11]1[C:16]([Br:17])=[N:15][CH:14]=[CH:13][N:12]=1>C1COCC1>[Br:17][C:16]1[CH:11]=[N:12][C:13]([N:7]2[CH2:8][CH2:9][N:4]([CH3:3])[CH2:5][CH2:6]2)=[CH:14][N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=CN=C1Br
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the above mixture at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with water (5 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting crude mass was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(N=C1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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